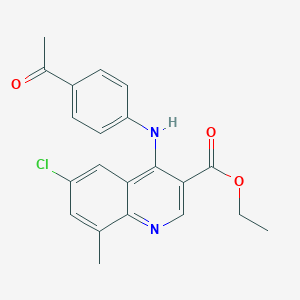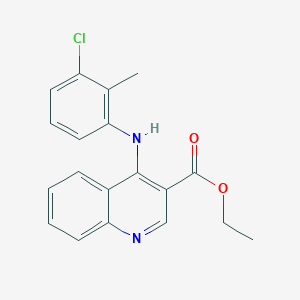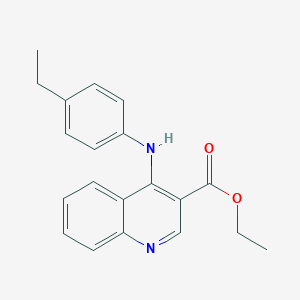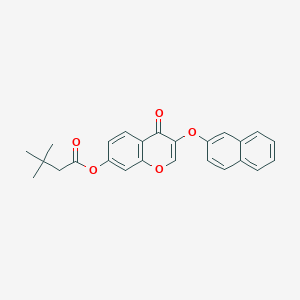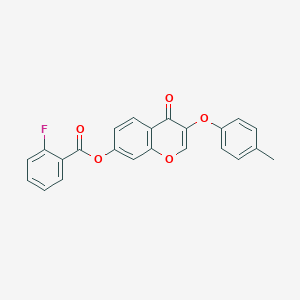
3-chloro-1-(2,3-dimethylphenyl)-4-(ethylanilino)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1-(2,3-dimethylphenyl)-4-(ethylanilino)-1H-pyrrole-2,5-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-chloro-1-(2,3-dimethylphenyl)-4-(ethylanilino)-1H-pyrrole-2,5-dione is not fully understood. However, it has been suggested that it exerts its antimicrobial and antifungal effects by disrupting the cell membrane and inhibiting the growth of microorganisms. Its anticancer properties may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. It has also been shown to reduce oxidative stress and inflammation in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-1-(2,3-dimethylphenyl)-4-(ethylanilino)-1H-pyrrole-2,5-dione in lab experiments is its broad spectrum of activity against microorganisms and cancer cells. However, its limited solubility in water may pose a challenge in some experiments. Its potential toxicity also needs to be taken into consideration.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-1-(2,3-dimethylphenyl)-4-(ethylanilino)-1H-pyrrole-2,5-dione. One direction is to explore its potential use as a fluorescent probe in biological imaging. Another direction is to investigate its catalytic properties in organic synthesis. Further studies are also needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 3-chloro-1-(2,3-dimethylphenyl)-4-(ethylanilino)-1H-pyrrole-2,5-dione involves the reaction of 2,3-dimethylbenzaldehyde, ethyl aniline, and chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrazine hydrate and acetic anhydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-1-(2,3-dimethylphenyl)-4-(ethylanilino)-1H-pyrrole-2,5-dione has been studied for its potential use in various scientific fields. It has been found to possess antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic synthesis.
Eigenschaften
Molekularformel |
C20H19ClN2O2 |
|---|---|
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
3-chloro-1-(2,3-dimethylphenyl)-4-(N-ethylanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C20H19ClN2O2/c1-4-22(15-10-6-5-7-11-15)18-17(21)19(24)23(20(18)25)16-12-8-9-13(2)14(16)3/h5-12H,4H2,1-3H3 |
InChI-Schlüssel |
YSGHYVVKRNBODQ-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C2=C(C(=O)N(C2=O)C3=CC=CC(=C3C)C)Cl |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C2=C(C(=O)N(C2=O)C3=CC=CC(=C3C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


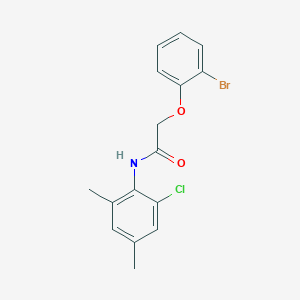


![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)

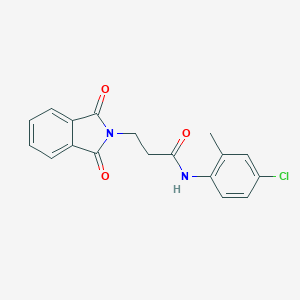
![N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B285139.png)

